(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Description
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H15BrFN3S and its molecular weight is 428.32. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Structural Analysis
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with halogen (Br and F) substitutions, highlights the importance of non-covalent interactions in the stabilization of crystal structures. These studies utilize quantum theory and molecular analysis techniques to understand the orientation and interactions within the molecules, providing a basis for the synthesis and application of similar compounds in material science and drug design (El-Emam et al., 2020).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including those with bromophenyl groups, have been investigated for their roles in corrosion inhibition of metals. Such studies offer insights into the application of these compounds in protecting industrial materials, demonstrating the compounds' effectiveness through quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Antimicrobial and Antitumor Activities
Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, Schiff bases using thiophene derivatives have shown significant antimicrobial properties, suggesting the potential for these compounds in developing new antimicrobial agents (Puthran et al., 2019). Additionally, fluorinated benzothiazoles have been recognized for their cytotoxic properties against cancer cell lines, highlighting the potential of similar compounds in cancer therapy (Hutchinson et al., 2001).
Photophysical Properties
The study of photophysical properties of compounds, such as dual-emissive fluorescent properties in thiazole-conjugated pyridinium complexes, reveals the potential application of similar compounds in imaging and sensor technologies. This research provides a foundation for utilizing these compounds in the development of novel optical materials (Li et al., 2009).
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3S/c1-2-13-3-5-14(6-4-13)19-12-26-20(25-19)15(10-23)11-24-18-8-7-16(21)9-17(18)22/h3-9,11-12,24H,2H2,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNQPQUBEKTFNY-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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